Bis(2,3-epoxycyclopentyl) ether

Description

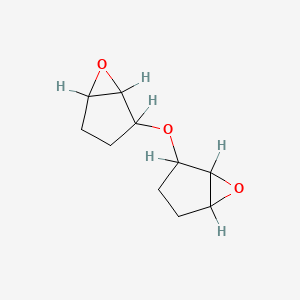

Structure

2D Structure

Properties

CAS No. |

2386-90-5 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C10H14O3/c1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h5-10H,1-4H2 |

InChI Key |

ADAHGVUHKDNLEB-UHFFFAOYSA-N |

SMILES |

C1CC(C2C1O2)OC3CCC4C3O4 |

Canonical SMILES |

C1CC(C2C1O2)OC3CCC4C3O4 |

Other CAS No. |

2386-90-5 |

Synonyms |

bis(2,3-epoxycyclopentyl)ether |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Bis 2,3 Epoxycyclopentyl Ether

Advanced Epoxidation Techniques for Cyclopentene (B43876) Moieties

The formation of the oxirane ring on the cyclopentene moiety is the critical step in the synthesis of Bis(2,3-epoxycyclopentyl) ether. This is typically achieved through epoxidation, a reaction that converts an alkene into an epoxide.

Peroxy acids (or peracids) are a classic and effective class of reagents for the epoxidation of alkenes. quora.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peracid to the double bond of the alkene. pearson.com

Commonly used peracids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. quora.comresearchgate.net The epoxidation of a cyclopentene ring with a peroxy acid results in the formation of a 1,2-epoxycyclopentane structure. quora.com The reaction is generally stereospecific, with the geometry of the alkene being retained in the epoxide product.

The mechanism involves the π-electrons of the alkene's double bond attacking the electrophilic oxygen of the peracid. Simultaneously, the O-O bond of the peracid cleaves, and a proton is transferred to the carbonyl oxygen, forming the epoxide and a carboxylic acid as a byproduct. pearson.com

Table 1: Common Peracids in Cyclopentene Epoxidation

| Peracid | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Inert solvent (e.g., CH₂Cl₂), room temperature |

Catalytic systems offer an alternative to stoichiometric peracid epoxidation, often providing advantages in terms of selectivity, efficiency, and sustainability. These systems typically use a catalyst to activate a less reactive but more environmentally benign oxidant, such as hydrogen peroxide (H₂O₂). nih.govrsc.org

Titanium Dioxide (TiO₂) Catalysts: Titanium dioxide has been studied as a heterogeneous catalyst for the epoxidation of dicyclopentadiene (B1670491) using hydrogen peroxide as the oxidant. nih.govrsc.org The crystalline phase of TiO₂ plays a significant role in both the reaction rate and the selectivity of the epoxidation. For instance, TiO₂-anatase has shown higher activity in converting DCPD compared to TiO₂-rutile. nih.gov The selectivity towards epoxidizing the cyclopentene ring versus the norbornene ring in DCPD can also be controlled by the catalyst's surface structure. rsc.org

Molybdenum-Containing Catalysts: Molybdenum-based catalysts are effective for the epoxidation of dicyclopentadiene using organic hydroperoxides like tertiary butyl hydroperoxide. google.com These catalysts facilitate the transfer of an oxygen atom from the hydroperoxide to the double bond. This method has been shown to produce the diepoxide of dicyclopentadiene, which is a direct precursor or analogue to this compound. google.com

Manganese-Based Systems: A low-cost and environmentally friendly system for cyclopentene epoxidation utilizes a manganese salt (e.g., MnSO₄), sodium bicarbonate, and hydrogen peroxide. osti.gov This homogeneous catalytic system can achieve high conversion of cyclopentene, although selectivity towards the epoxide can be influenced by reaction conditions. osti.gov

Table 2: Comparison of Catalytic Epoxidation Systems

| Catalyst System | Oxidant | Key Advantages | Reference |

|---|---|---|---|

| TiO₂ (Anatase) | H₂O₂ | Heterogeneous, reusable, phase-dependent selectivity | nih.govrsc.org |

| Molybdenum Complexes | t-Butyl Hydroperoxide | High conversion to diepoxide | google.com |

Multi-step Synthetic Routes to this compound

The synthesis of this compound typically originates from dicyclopentadiene (DCPD), the dimer of cyclopentadiene. While the exact industrial synthesis pathway may vary, a logical multi-step route can be inferred from established chemical reactions.

Hydrogenation/Isomerization: The process may begin with the partial hydrogenation or rearrangement of dicyclopentadiene to form a precursor that contains two isolated cyclopentene rings linked by an ether bond.

Epoxidation: The key step is the diepoxidation of the resulting diolefin. This is where the techniques described in section 2.1 are applied. The goal is to convert both cyclopentene double bonds into epoxide rings. A patent describes a process for epoxidizing dicyclopentadiene to the diepoxide using tertiary butyl hydroperoxide and a molybdenum catalyst. google.com This indicates that direct diepoxidation of a DCPD-derived structure is a feasible route.

The challenge in this multi-step synthesis is controlling the selectivity of the epoxidation to ensure both double bonds react, leading to the desired diepoxide product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically adjusted include temperature, catalyst loading, reactant concentrations, and solvent choice.

One critical optimization strategy involves the removal of byproducts during the reaction. For example, in the molybdenum-catalyzed epoxidation of dicyclopentadiene with tertiary butyl hydroperoxide, the byproduct is tertiary butyl alcohol. Removing this alcohol from the reaction system as it is formed allows for the use of higher reaction temperatures. This, in turn, drives the reaction towards the exclusive formation of the diepoxide with high yield, preventing the isolation of the monoepoxide intermediate which can be difficult to separate from the final product. google.com

In manganese-catalyzed epoxidation of cyclopentene, the molar ratio of hydrogen peroxide to the cyclopentene substrate significantly affects both conversion and selectivity. osti.gov Increasing the H₂O₂ ratio can lead to higher conversion but may decrease selectivity to the desired epoxide due to over-oxidation or ring-opening reactions. osti.gov Therefore, finding the optimal ratio is a key aspect of process optimization.

Table 3: Parameters for Optimization in Epoxidation Reactions

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and side reactions | Balance rate and selectivity; prevent product degradation |

| Catalyst Concentration | Influences reaction rate | Achieve desired conversion in a reasonable time without promoting side reactions |

| Oxidant-to-Substrate Ratio | Affects conversion and selectivity | Maximize conversion of starting material while maintaining high selectivity to the epoxide |

| Solvent | Influences solubility and catalyst activity | Choose a solvent that promotes the desired reaction pathway and facilitates product isolation |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. In the context of this compound synthesis, this involves using safer reagents, reducing waste, and improving energy efficiency.

A key green chemistry approach is the replacement of stoichiometric peracids with catalytic systems that use hydrogen peroxide as the oxidant. mdpi.com Hydrogen peroxide is an ideal "green" oxidant because its only byproduct is water. Systems such as TiO₂ or manganese catalysts with H₂O₂ exemplify this approach. nih.govosti.gov The manganese/bicarbonate/H₂O₂ system, in particular, is highlighted for being low-cost and environmentally friendly. osti.gov

Solvent-free reaction conditions, where possible, represent another significant green chemistry strategy. mdpi.com While not always feasible, minimizing or eliminating organic solvents reduces environmental impact and simplifies product purification. Research into microwave-assisted synthesis and the use of benign solvents like water are active areas in green chemistry that could be applied to this type of synthesis. rasayanjournal.co.inorientjchem.orgdntb.gov.ua

Fundamental Chemical Reactivity and Mechanistic Investigations of Bis 2,3 Epoxycyclopentyl Ether

Ring-Opening Reaction Mechanisms of Epoxide Groups

The significant ring strain inherent in the epoxide functional group (approximately 13-25 kcal/mol) is the primary driving force for its reactivity. jsynthchem.com The oxirane ring can be opened by a variety of reagents through either nucleophilic or electrophilic/cationic pathways, allowing for the formation of versatile polymer networks. jsynthchem.com

Under neutral or basic conditions, the ring-opening of Bis(2,3-epoxycyclopentyl) ether proceeds through a nucleophilic substitution (SN2) mechanism. jsynthchem.com In this pathway, a nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric considerations, the attack preferentially occurs at the less substituted carbon atom. mdpi.com

The general mechanism involves the following steps:

A strong nucleophile, such as an amine, alkoxide, or phenoxide, attacks one of the electrophilic carbon atoms of the oxirane ring.

This attack forces the C-O bond to break, relieving the ring strain and forming an alkoxide intermediate.

The resulting alkoxide is subsequently protonated by a proton source in the reaction medium (e.g., from the amine nucleophile itself or a solvent) to yield a hydroxyl group.

This SN2 reaction results in an inversion of stereochemistry at the site of attack. The reactivity of the internal epoxy groups of cycloaliphatic compounds like this compound is known to be lower than that of terminal epoxy groups found in glycidyl (B131873) ethers. This reduced reactivity is attributed to the significant steric hindrance posed by the cyclopentyl ring structure, which shields the epoxy carbons from nucleophilic attack. tetrawill.com

| Nucleophile Type | General Mechanism | Key Characteristics |

| Amines (R-NH₂) | SN2 attack by the lone pair of the nitrogen atom on an epoxide carbon. | Forms a β-amino alcohol; the resulting secondary amine can react again with another epoxide group, leading to cross-linking. mdpi.com |

| Alcohols/Phenols (R-OH) | Requires activation by a base to form a more potent alkoxide/phenoxide nucleophile (R-O⁻), which then attacks the epoxide. | The reaction is generally slower than with amines unless catalyzed. |

| Carboxylates (R-COO⁻) | The carboxylate anion attacks the epoxide ring to form a glycol ester. | This is a key reaction in anhydride (B1165640) curing, where the carboxylate is generated in situ. researchgate.net |

This table provides a generalized overview of nucleophilic pathways.

In the presence of acidic catalysts, the ring-opening mechanism shifts to an electrophilic or cationic pathway. This route is common for curing with Lewis acids or for photo-initiated polymerization. researchgate.netnih.gov

The mechanism proceeds as follows:

Initiation: The oxygen atom of the epoxide ring is protonated by a Brønsted acid or coordinates with a Lewis acid. This step makes the epoxide a much better electrophile and weakens the C-O bonds.

Propagation: A weak nucleophile (which can be another monomer, a solvent, or the conjugate base of the acid catalyst) attacks one of the epoxide carbons. In contrast to the base-catalyzed pathway, the attack in acid-catalyzed ring-opening of asymmetric epoxides typically occurs at the more substituted carbon, as it can better stabilize the developing partial positive charge. The attack opens the ring and generates a new hydroxyl group and a propagating cationic center.

Homopolymerization: The newly formed active center can then react with another monomer, leading to the formation of a polymer chain. This process, known as cationic ring-opening polymerization (CROP), is a primary method for curing cycloaliphatic epoxy resins. tetrawill.comnih.gov

This polymerization can be initiated thermally or by photolysis using cationic photoinitiators, which generate a strong acid upon irradiation. tetrawill.com

Reaction Kinetics and Thermodynamics of Epoxy Ring Transformation

The activation energy (Ea) for the curing process can be calculated from DSC data using model-free isoconversional methods like the Flynn–Wall–Ozawa (FWO) method. researchgate.net This value represents the minimum energy required to initiate the curing reaction and is a key parameter for assessing the reactivity of a system. For example, studies on other cycloaliphatic systems show that the activation energy is influenced by the resin structure and the presence of catalysts.

| Cycloaliphatic Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Source Reference |

| (3',4'-Epoxycyclohexane)methyl-3,4-epoxycyclohexyl-carboxylate (CE) | 4-Methylhexahydrophthalic Anhydride (MHHPA) | DSC (FWO Method) | ~70.6 (uncatalyzed) | researchgate.net |

| Hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE) | 4-Methylhexahydrophthalic Anhydride (MHHPA) | DSC (Kissinger & FWO) | 82.3 (Kissinger); 85.9 (FWO) | researchgate.netacs.orgbohrium.com |

| Bis(3,4-epoxycyclohexylmethyl) adipate (B1204190) (BA) | 4-Methylhexahydrophthalic Anhydride (MHHPA) | DSC (Kissinger & FWO) | 68.3 (Kissinger); 73.0 (FWO) | researchgate.netacs.orgbohrium.com |

Note: This table presents kinetic data for analogous cycloaliphatic epoxy resins to illustrate typical values. BE and BA are structurally similar to this compound.

Thermodynamically, the ring-opening polymerization of epoxides is highly favorable due to the release of significant ring strain energy. The reaction is strongly exothermic, a factor that must be managed in industrial applications to prevent uncontrolled temperature increases.

Interactions with Diverse Reactants

Amines are common curing agents for epoxy resins. The reaction involves the nucleophilic attack of the amine's nitrogen on an epoxide carbon, leading to the formation of a β-amino alcohol. mdpi.com Primary amines can react twice, forming a cross-linking point in the polymer network.

However, the reaction between cycloaliphatic epoxides like this compound and amines is notoriously slow compared to the reaction with standard bisphenol A-based epoxides. tetrawill.com This low reactivity is a direct consequence of the steric hindrance around the internal epoxy groups. tetrawill.com To achieve practical curing times and temperatures, the use of catalysts or promoters is often necessary. Boron trifluoride complexes, for instance, can act as cationic polymerization catalysts that accelerate the curing process significantly. tetrawill.com Without such promoters, the curing process requires high temperatures and long durations. tetrawill.com

| Reactant Type | Reaction Conditions | Reactivity Notes |

| Primary Aliphatic Amines | High temperature (e.g., >150°C) required for reasonable cure rates. | Slow reaction due to steric hindrance of the cycloaliphatic epoxide. Each primary amine has two active hydrogens and can react with two epoxy groups. |

| Polyfunctional Amines | Often requires a catalyst (e.g., Boron trifluoride complex) to achieve practical cure schedules at lower temperatures. | Forms a densely cross-linked network. The overall buildup of the network, gelation, and vitrification are complex processes influenced by kinetics and stoichiometry. acs.org |

| Aromatic Amines | Generally less reactive than aliphatic amines; requires even higher temperatures or strong catalysis. | The electron-withdrawing nature of the aromatic ring reduces the nucleophilicity of the amine. |

This table summarizes the general reactivity of cycloaliphatic epoxides with amine curing agents.

Anhydrides are another important class of curing agents for cycloaliphatic epoxides, often yielding cured materials with high glass transition temperatures and good thermal stability. cas.cz The curing mechanism is complex and typically requires an initiator or catalyst, such as a tertiary amine or the presence of hydroxyl groups. researchgate.netcas.cz

The generally accepted mechanism proceeds as follows:

Initiation: A hydroxyl group (present as an impurity or from an added alcohol) attacks the electrophilic carbonyl carbon of the anhydride, opening the ring to form a monoester with a free carboxylic acid group. Alternatively, a tertiary amine catalyst can directly attack the anhydride to form a reactive zwitterionic intermediate which then reacts with a hydroxyl group. cas.cz

Propagation: The newly formed carboxylic acid group then reacts with an epoxide ring. This reaction opens the epoxide and forms a hydroxyl-ester.

Continuing Reaction: The hydroxyl group generated in the previous step can then react with another anhydride molecule, propagating the cycle of anhydride ring-opening followed by epoxy ring-opening. This leads to the formation of a cross-linked polyester (B1180765) network.

The uncatalyzed reaction is very slow, but the presence of hydroxyl groups creates an autocatalytic effect as more hydroxyls are generated during the reaction. cas.cz

Polymerization Science and Engineering of Bis 2,3 Epoxycyclopentyl Ether

Copolymerization Strategies and Reaction Dynamics

Copolymerization with Other Epoxide Monomers

The copolymerization of Bis(2,3-epoxycyclopentyl) ether with other epoxide monomers is a key strategy to tailor the properties of the resulting polymers for specific applications. As a cycloaliphatic diepoxide, its copolymerization behavior is largely governed by the reactivity of its epoxy groups, which can be influenced by steric and electronic factors. While specific reactivity ratios for the copolymerization of this compound with a wide range of comonomers are not extensively documented in publicly available literature, general principles of epoxide copolymerization can be applied.

Cationic ring-opening polymerization is a common method for the copolymerization of epoxides. In such systems, the relative reactivities of the comonomers determine the microstructure of the resulting copolymer, which can range from random to alternating or blocky. For instance, in the photoinduced cationic copolymerization of cycloaliphatic epoxides with other monomers like vinyl ethers, the high reactivity of vinyl ethers can lead to the formation of copolymers with varying microstructures depending on the monomer feed ratio and reaction conditions inrim.itnih.gov.

The choice of comonomer can significantly impact the properties of the final material. For example, copolymerizing this compound with flexible aliphatic diepoxides could enhance the toughness and flexibility of the resulting polymer network. Conversely, copolymerization with more rigid aromatic epoxides could increase the glass transition temperature (Tg) and thermal stability.

A hypothetical data table illustrating the potential impact of comonomer choice on copolymer properties is presented below. This data is representative of trends observed in cycloaliphatic epoxy resin systems.

| Comonomer | Comonomer Type | Expected Impact on Copolymer Properties |

| Diglycidyl ether of bisphenol A (DGEBA) | Aromatic | Increased Tg, improved thermal stability, increased stiffness |

| 1,4-Butanediol diglycidyl ether (BDDGE) | Aliphatic | Decreased Tg, increased flexibility and toughness |

| 4-Vinyl-1-cyclohexene 1,2-epoxide | Cycloaliphatic/Vinyl | Potential for dual curing mechanisms, modified network structure |

| Limonene dioxide | Bio-based/Cycloaliphatic | Introduction of bio-based content, potential for modified reactivity |

Design and Synthesis of Block and Gradient Copolymers

The synthesis of block and gradient copolymers containing this compound segments offers a pathway to creating materials with well-defined nanostructures and tailored properties. These advanced polymer architectures are typically synthesized via controlled or living polymerization techniques, which allow for the sequential addition of different monomers.

Block Copolymers: Block copolymers consist of two or more distinct polymer chains linked together. The synthesis of block copolymers involving this compound would likely involve a living polymerization method, such as a living cationic ring-opening polymerization. In this approach, a macroinitiator, which is a pre-synthesized polymer chain with an active initiating site, is used to initiate the polymerization of this compound. This results in a block copolymer where one block is the macroinitiator and the other is a poly(this compound) segment. The synthesis of amphiphilic block copolymers, for instance, could be achieved by using a hydrophilic macroinitiator like polyethylene (B3416737) glycol (PEG) researchgate.net. Such copolymers could self-assemble in selective solvents to form micelles or other nanostructures.

Gradient Copolymers: Gradient copolymers are characterized by a gradual change in monomer composition along the polymer chain. The synthesis of gradient copolymers incorporating this compound can be achieved by controlling the feed composition of the comonomers during a controlled polymerization process rsc.org. For example, by continuously adding one comonomer to the polymerization of another, a gradient in composition can be created. This gradual change in structure can lead to unique thermal and mechanical properties compared to random or block copolymers.

While specific examples of block and gradient copolymers of this compound are not prevalent in the literature, the principles of their synthesis are well-established for other epoxide monomers.

| Copolymer Architecture | Synthesis Strategy | Potential Properties and Applications |

| A-B Diblock Copolymer | Sequential living polymerization of two different monomers. | Self-assembly into micelles, films; applications in drug delivery, nanolithography. |

| A-B-A Triblock Copolymer | Sequential living polymerization from a difunctional initiator. | Thermoplastic elastomers, pressure-sensitive adhesives. |

| Gradient Copolymer | Controlled polymerization with continuous variation of comonomer feed. | Broad glass transition, improved damping properties, compatibilizers for polymer blends. |

Role of Catalysis in Controlled Polymerization

Catalysis plays a pivotal role in the controlled polymerization of this compound, enabling precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. The choice of catalyst system is critical in achieving a living or controlled polymerization, which is essential for the synthesis of well-defined polymers like block and gradient copolymers.

The polymerization of epoxides, including cycloaliphatic epoxides like this compound, can proceed through various mechanisms, with cationic ring-opening polymerization being one of the most common and efficient methods. In this process, the catalyst generates a cationic species that initiates the polymerization by attacking the oxygen atom of the epoxy ring.

Lewis Acid Catalysis in Epoxy Polymerization

Lewis acids are effective catalysts for the cationic ring-opening polymerization of epoxides. They function by coordinating to the oxygen atom of the epoxy ring, which polarizes the C-O bond and facilitates nucleophilic attack by another monomer or the growing polymer chain. Common Lewis acid catalysts include boron trifluoride (BF3) and its complexes, aluminum chloride (AlCl3), and tin tetrachloride (SnCl4).

The strength of the Lewis acid and the nature of the counter-ion significantly influence the polymerization kinetics and the degree of control. Stronger Lewis acids generally lead to faster polymerization rates. The choice of Lewis acid can also affect the occurrence of side reactions, such as chain transfer and termination, which can broaden the molecular weight distribution. For living cationic polymerization of vinyl ethers, which shares mechanistic similarities with epoxide polymerization, Lewis acids like Et1.5AlCl1.5 have been used to achieve controlled polymerization rsc.org.

The photocationic polymerization of cycloaliphatic epoxides often employs diaryliodonium salts as photoinitiators nih.gov. Upon UV irradiation, these salts generate a strong Brønsted acid, which then initiates the cationic polymerization. This method allows for spatial and temporal control over the polymerization process.

Organometallic Catalyst Systems

Organometallic catalysts have been extensively investigated for the ring-opening polymerization of epoxides, often providing excellent control over the polymerization process. These catalysts can operate through various mechanisms, including coordination-insertion polymerization. While specific studies on the use of organometallic catalysts for this compound are scarce, research on other epoxides provides valuable insights. For example, zirconium-based catalysts have been shown to mediate the living polymerization of other monomers, suggesting their potential for the controlled polymerization of epoxides haz-map.com.

The design of the ligand environment around the metal center is crucial for controlling the catalytic activity and selectivity. Bulky ligands can prevent side reactions and lead to a more controlled polymerization.

Heterogeneous and Supported Catalysts for Polymerization

Heterogeneous and supported catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the polymer product, potential for reuse, and improved process stability. For the polymerization of epoxides, various solid acid catalysts, such as zeolites and clays, can be employed. These materials possess Lewis and/or Brønsted acid sites that can initiate cationic polymerization.

Polymer-supported catalysts, where a homogeneous catalyst is anchored to a polymer support, combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems nih.gov. While the application of such catalysts specifically for this compound polymerization is not widely reported, it represents a promising area for future research to develop more sustainable and efficient polymerization processes.

Advanced Studies on Polymer Network Formation and Crosslinking Density

This compound is a difunctional monomer, meaning it can form a crosslinked three-dimensional polymer network upon curing. The properties of this network, such as its stiffness, strength, and thermal stability, are directly related to the crosslinking density—the number of crosslinks per unit volume.

The curing of this compound can be achieved through various methods, including thermal curing with hardeners or photocationic polymerization. Anhydride (B1165640) hardeners are commonly used for curing cycloaliphatic epoxy resins, leading to networks with high crosslink density and excellent thermal and electrical properties tri-iso.comazom.comtetrawill.com. The reaction between the epoxy group and the anhydride proceeds via an esterification reaction, which, in the presence of a catalyst, leads to a highly crosslinked polyester (B1180765) network.

The crosslinking density of the cured network can be experimentally determined using techniques such as dynamic mechanical analysis (DMA) and swelling experiments. DMA can be used to measure the storage modulus of the polymer in the rubbery plateau region, which is related to the crosslinking density through the theory of rubber elasticity semanticscholar.org.

The following table presents hypothetical crosslinking density data for this compound cured with different types of hardeners, based on typical values for cycloaliphatic epoxy systems.

| Curing Agent | Curing Mechanism | Expected Crosslinking Density (mol/cm³) | Expected Glass Transition Temperature (Tg) (°C) |

| Methylhexahydrophthalic anhydride (MHHPA) | Thermal Anhydride Cure | High | 150 - 200 |

| Diaryliodonium Hexafluoroantimonate | Photocationic Polymerization | Very High | > 200 |

| Diethylenetriamine (DETA) | Thermal Amine Cure | Moderate to High | 120 - 170 |

It is important to note that the final network structure and properties are also influenced by the curing conditions, such as temperature and time, which affect the extent of the curing reaction and the potential for side reactions.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of Bis(2,3-epoxycyclopentyl) ether, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum for this compound is characterized by distinct signals corresponding to the protons on the epoxy rings and the cyclopentyl backbone. canada.ca The integration of these signals provides quantitative data on the relative number of protons in each chemical environment, serving as a primary tool for structural confirmation. nih.gov Analysis of the chemical shifts and spin-spin coupling patterns allows for the assignment of specific protons, differentiating between those on the epoxide ring and the aliphatic cyclopentyl structure.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Information |

| Epoxide Ring Protons (CH-O-CH) | ~3.0 - 3.5 | Multiplets | Confirms the presence of the oxirane ring structure. epo.org |

| Cyclopentyl Methylene Protons (CH₂) | ~1.5 - 2.5 | Multiplets | Corresponds to the protons on the saturated cyclopentyl rings. |

| Ether Linkage Protons (CH-O-CH) | ~3.5 - 4.0 | Multiplets | Indicates the protons adjacent to the central ether oxygen. |

Note: Expected values are based on general principles of NMR spectroscopy for similar functional groups. Actual spectra may vary based on solvent and instrument parameters.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. dtic.mil Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (epoxide, aliphatic, ether-linked). nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the complex ¹H and ¹³C spectra. COSY experiments establish proton-proton coupling networks, while HSQC correlates each proton signal with its directly attached carbon atom. This detailed connectivity information provides definitive proof of the molecule's intricate structure, including the relative positions of the epoxide and ether functionalities on the cyclopentyl rings.

Table 2: Application of ¹³C NMR and 2D NMR for Structural Analysis

| Technique | Purpose | Information Gained |

| ¹³C NMR | Carbon Skeleton Analysis | Identifies unique carbon environments (epoxide carbons, cyclopentyl carbons, ether-linked carbons). Confirms molecular formula. epo.org |

| COSY (¹H-¹H) | Proton Connectivity | Maps which protons are coupled (adjacent) to each other, tracing the proton framework through the cyclopentyl rings. |

| HSQC/HMQC | Carbon-Proton Correlation | Links each proton signal directly to its corresponding carbon signal, confirming C-H bond locations. |

| HMBC | Long-Range C-H Correlation | Establishes connectivity between protons and carbons separated by two or three bonds, confirming the overall molecular assembly. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Cure Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the key functional groups within this compound and to monitor the progress of its curing reactions. google.com

The IR spectrum of the uncured monomer prominently displays characteristic absorption bands. nih.gov The most significant of these are the bands associated with the C-O-C stretching of the epoxide ring (oxirane) and the C-O-C stretching of the central ether linkage. googleapis.com

During the curing process, where the epoxide rings open and react, IR or Raman spectroscopy can be used to track the reaction kinetics. This is achieved by monitoring the decrease in the intensity of the epoxide band over time. Concurrently, the appearance and growth of a broad band corresponding to hydroxyl (-OH) groups, which are formed during the polymerization reaction, can also be observed. Rheo-Raman spectroscopy, a technique that combines rheological measurements with Raman spectroscopy, has been used to investigate the cure kinetics of similar epoxy systems. mdpi.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Application |

| Epoxide Ring (C-O-C) | IR, Raman | ~800-950 (asymmetric stretch), ~1250 (symmetric stretch) | Identification of the reactive epoxy group; intensity decreases during cure. |

| Ether Linkage (C-O-C) | IR | ~1080-1150 | Confirmation of the central ether structure. |

| C-H (Aliphatic) | IR, Raman | ~2850-3000 | Corresponds to the C-H bonds of the cyclopentyl rings. |

| Hydroxyl (-OH) | IR, Raman | ~3200-3600 (broad) | Appears and grows during the curing process as epoxide rings open. |

Mass Spectrometry (MS) for Molecular Weight Distribution and Oligomer Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying any related oligomers or impurities. nih.gov The technique provides a precise mass-to-charge ratio (m/z) of the ionized molecule, which can be used to confirm its elemental composition. For this compound (C₁₀H₁₄O₃), the expected monoisotopic mass is approximately 182.09 Da. nih.gov

When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an effective method for analyzing the composition of a sample. googleapis.com This allows for the detection and identification of low-molecular-weight oligomers, unreacted starting materials, or side-products from the synthesis process. The fragmentation pattern observed in the mass spectrum provides additional structural information that can be used to confirm the identity of the parent molecule and its related species.

Chromatographic Separation Techniques for Composition and Purity Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound with high accuracy. google.com The method can effectively separate the main compound from impurities and byproducts, allowing for precise quantification. Purity levels exceeding 99% can be verified using this technique. google.com

Furthermore, due to the presence of multiple chiral centers in the molecule, this compound exists as a mixture of several stereoisomers. HPLC, particularly with the use of chiral stationary phases, is a critical tool for separating these isomers. epo.orgepo.org Analyzing the distribution of stereoisomers is important as their relative concentrations can influence the physical properties and reactivity of the final epoxy resin system.

Table 4: Applications of HPLC in the Analysis of this compound

| Analysis Type | HPLC Method | Information Obtained |

| Purity Assay | Reversed-Phase HPLC | Quantifies the percentage of this compound relative to impurities. google.com |

| Oligomer Content | Size-Exclusion or Reversed-Phase HPLC | Detects and quantifies higher molecular weight oligomers. google.com |

| Isomer Separation | Chiral HPLC | Separates and quantifies the different stereoisomers present in the mixture. epo.orgepo.org |

| Reaction Monitoring | Reversed-Phase HPLC | Tracks the consumption of reactants and formation of the product during synthesis. google.com |

Theoretical and Computational Chemistry of Bis 2,3 Epoxycyclopentyl Ether

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a monomer like Bis(2,3-epoxycyclopentyl) ether. These calculations, typically performed using methods like Density Functional Theory (DFT), can elucidate the electronic structure and predict the reactivity of the epoxy groups.

Detailed Research Findings: For a molecule like this compound, quantum chemical calculations would focus on several key aspects. The geometry of the molecule, including bond lengths and angles of the strained epoxy rings, would be optimized. The high ring strain energy of the oxirane ring, estimated to be around 115 kJ·mol⁻¹, is a dominant factor in its high reactivity. nih.gov

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO-LUMO gap provides an indication of the chemical stability and reactivity of the molecule. For epoxy compounds, the oxygen atom's lone pairs contribute significantly to the HOMO, making it a site for electrophilic attack. The LUMO is typically centered on the carbon-oxygen bonds of the epoxy ring, indicating these are the sites susceptible to nucleophilic attack.

Furthermore, calculations of the electrostatic potential (ESP) mapped onto the electron density surface can visually identify the electron-rich and electron-poor regions of the molecule. For this compound, the ESP would show a negative potential around the ether and epoxy oxygen atoms, making them susceptible to protonation or coordination with Lewis acids, which is the key step in initiating cationic polymerization. ccspublishing.org.cn The carbon atoms of the epoxy ring would exhibit a positive potential, marking them as the sites for nucleophilic attack during ring-opening.

| Calculated Property | Significance for this compound | Typical Computational Method |

| Optimized Molecular Geometry | Provides accurate bond lengths and angles of the strained epoxy rings. | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | DFT, Time-Dependent DFT |

| Electrostatic Potential (ESP) | Identifies nucleophilic (negative) and electrophilic (positive) sites for reaction. | DFT |

| Partial Atomic Charges | Quantifies the charge distribution, highlighting the polarity of the C-O epoxy bonds. | Mulliken, NBO, or Hirshfeld population analysis |

| Ring Strain Energy | A key driver for the high reactivity of the epoxy groups in polymerization. | Homodesmotic reactions, DFT |

This table represents typical quantum chemical calculations that would be applied to this compound based on standard computational chemistry practices for epoxy molecules.

Molecular Dynamics Simulations of Polymerization Processes and Network Evolution

Molecular dynamics (MD) simulations are a powerful tool for modeling the polymerization process and the subsequent evolution of the cross-linked polymer network. These simulations can bridge the gap between the molecular scale and the macroscopic properties of the final material.

Detailed Research Findings: For this compound, MD simulations would typically start with a simulation box containing a number of monomer molecules, a curing agent or initiator, and potentially other additives. The simulation then proceeds by iteratively allowing chemical reactions (cross-linking) to occur based on proximity and reactivity criteria, followed by relaxation of the newly formed structure. acs.org This process mimics the curing of the resin over time.

As the polymerization simulation progresses, key structural and dynamic properties can be monitored. These include:

Degree of Cure: The percentage of epoxy groups that have reacted is tracked over time, providing a kinetic profile of the curing process. researchgate.net

Network Formation: The simulation visualizes the growth from monomers to oligomers and finally to a fully cross-linked, three-dimensional network. This allows for the analysis of network topology, including cross-link density, chain lengths between cross-links, and the potential for network defects.

Volume Shrinkage: MD simulations can accurately predict the chemical shrinkage that occurs during curing, a critical parameter for managing residual stresses in applications like composites and coatings.

Glass Transition Temperature (Tg): By simulating the cooling of the fully cured network, the change in density or specific volume with temperature can be plotted to determine the Tg, a crucial property for defining the service temperature of the material. nih.gov

These simulations provide invaluable insights into how factors like temperature, initiator concentration, and the presence of co-monomers influence the final network structure and, consequently, the material's properties. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is an essential tool for investigating the detailed reaction mechanisms of epoxy polymerization at the atomic level. It allows for the calculation of reaction pathways, the identification of intermediate structures, and the determination of activation energies for key reaction steps.

Detailed Research Findings: The polymerization of this compound, particularly through cationic ring-opening polymerization, involves several elementary steps that can be modeled using DFT. The process typically begins with initiation, where a proton or Lewis acid interacts with the oxygen atom of an epoxy ring. DFT calculations can model this interaction and the subsequent ring-opening to form a carbocationic active center. ccspublishing.org.cn

The propagation step involves the attack of another monomer's epoxy oxygen on the active center. DFT can be used to map the potential energy surface for this reaction, identifying the transition state structure and calculating the associated energy barrier (activation energy). For cycloaliphatic epoxides, the reaction mechanism is typically an SN2-type nucleophilic attack. ccspublishing.org.cn

DFT studies on analogous systems have shown that the presence of hydroxyl groups (formed during polymerization or added as co-monomers) can significantly influence the reaction mechanism. researchgate.net These hydroxyls can act as chain transfer agents or participate in an "activated monomer" mechanism, where they form hydrogen bonds with the epoxy ring, further polarizing the C-O bond and facilitating nucleophilic attack. nih.gov Calculating the energetics of these different pathways helps to determine the dominant reaction mechanism under specific conditions.

| Reaction Step | Information from DFT | Significance for Polymerization |

| Initiation | Energy of protonation/Lewis acid coordination and subsequent ring-opening. | Determines the ease of starting the polymerization chain. |

| Propagation | Transition state structures and activation energy for monomer addition. | Governs the rate of polymer chain growth. |

| Chain Transfer | Energetics of reaction with hydroxyl groups or other transfer agents. | Influences molecular weight and network structure. |

| Side Reactions | Activation barriers for potential side reactions like etherification. | Predicts the formation of non-ideal network structures. |

This table outlines the application of DFT to study the cationic polymerization of a cycloaliphatic diepoxide like this compound, based on established research on similar systems.

In Silico Prediction of Polymerization Outcomes and Material Behavior

In silico, or computational, prediction allows for the estimation of the final properties of a polymer derived from this compound before it is synthesized. This predictive capability is a cornerstone of computational materials engineering, enabling the design of materials with specific target properties.

Detailed Research Findings: By combining the outputs of MD simulations of network formation with further computational analysis, a wide range of material properties can be predicted. Once a realistic, fully-atomistic model of the cross-linked polymer network is generated, it can be subjected to simulated mechanical and thermal tests.

Mechanical Properties: By applying simulated tensile, compressive, or shear strains to the model and measuring the resulting stress, one can calculate properties such as Young's modulus, shear modulus, bulk modulus, and Poisson's ratio. These predictions provide insight into the stiffness and strength of the final thermoset.

Thermal Properties: As mentioned, the glass transition temperature (Tg) is a key output. Additionally, the coefficient of thermal expansion (CTE) can be calculated from the volume changes during simulated heating or cooling cycles. nih.gov

Dielectric Properties: For applications in electronics, the dielectric constant can be predicted by calculating the polarization of the simulated material in response to an applied electric field. The low polarity of the cycloaliphatic backbone of this compound suggests it would contribute to materials with a low dielectric constant. mdpi.com

These predictive models can be used to screen different formulations (e.g., varying the type of curing agent or adding other monomers) to identify promising candidates for specific applications, significantly reducing the experimental effort required. acs.org

Development of Structure-Reactivity Relationships from Computational Models

A key goal of computational chemistry in this field is to develop clear relationships between the molecular structure of the monomers and the reactivity and properties of the resulting polymer. By systematically studying a series of related molecules, quantitative structure-property relationships (QSPR) and quantitative structure-reactivity relationships (QSRR) can be established.

Detailed Research Findings: For cycloaliphatic epoxides like this compound, computational models can be used to understand how structural modifications affect performance. For instance, DFT calculations could be used to compare the reactivity of this compound with other cycloaliphatic diepoxides like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC). radtech.org By correlating calculated parameters (like ring strain, activation energies for ring-opening, or atomic charges) with experimentally observed polymerization rates, a predictive QSRR model can be built.

Similarly, MD simulations can be performed on a series of polymers made from different cycloaliphatic monomers to establish a QSPR. This could relate features like the monomer's rigidity, size, and functionality to the predicted glass transition temperature, modulus, and cross-link density of the final network. For example, the rigid cycloaliphatic structure of this compound is expected to contribute to a higher glass transition temperature and modulus compared to more flexible linear aliphatic diepoxides. dtic.mil These relationships provide chemists and materials scientists with design rules to rationally select or create new monomers to achieve desired material properties.

Advanced Materials Applications and Performance Enhancement of Bis 2,3 Epoxycyclopentyl Ether Based Polymers

Strategies for Polymer Modification and Toughening

Incorporation of Elastomeric Modifiers

The inherent brittleness of epoxy resins, including those based on Bis(2,3-epoxycyclopentyl) ether, can be mitigated through the incorporation of elastomeric modifiers. This technique aims to enhance the toughness of the polymer matrix by introducing a dispersed rubbery phase. A common approach involves the use of liquid rubbers, such as carboxyl-terminated butadiene nitrile (CTBN), which are initially miscible with the epoxy resin and subsequently phase-separate during the curing process to form discrete rubbery domains. umich.eduresearchgate.net

The toughening mechanisms in these modified systems are complex and depend on factors such as the strain rate and the morphology of the dispersed phase. At lower strain rates, the rubber particles primarily act to enhance shear deformation within the epoxy matrix. umich.edu However, at higher strain rates, a different mechanism becomes dominant: the rubber particles cavitate, or form voids, which then initiates further shear deformation in the surrounding matrix. umich.edu This cavitation relieves the triaxial stress at the crack tip, promoting plastic deformation and energy dissipation, thereby increasing the fracture toughness of the material.

Research into elastomer-modified epoxies has shown that the size and volume fraction of the rubbery domains are critical for effective toughening. dtic.mil These morphological features are influenced by the compatibility of the elastomer with the epoxy resin and the curing conditions. dtic.mil For instance, higher acrylonitrile (B1666552) content in CTBN and elevated cure temperatures can lead to greater dissolution of the rubber in the epoxy matrix, potentially reducing the volume fraction of the phase-separated rubber and altering the toughening effect. dtic.mil

Interactive Table: Effect of Elastomeric Modification on Epoxy Properties

| Property | Unmodified Epoxy | Elastomer-Modified Epoxy | Toughening Mechanism |

|---|---|---|---|

| Fracture Toughness | Low | Significantly Increased | Particle Cavitation and Shear Yielding |

| Tensile Strength | High | Slightly Decreased | Introduction of a softer phase |

| Elongation at Break | Low | Increased | Enhanced ductility from rubbery domains |

Nanoparticle Reinforcement in this compound Composites

The incorporation of nanoparticles represents another effective strategy for enhancing the performance of this compound-based polymers. A variety of nanofillers, including nano-silica, alumina, and graphene nanoplatelets, have been investigated for their potential to improve the mechanical and thermal properties of epoxy composites. researchgate.net The high surface area-to-volume ratio of nanoparticles allows for significant property enhancements even at very low loading levels. researchgate.net

The toughening mechanisms in nanoparticle-reinforced epoxies are multifaceted and include crack pinning, crack deflection, and particle-matrix debonding. Nanoparticles can also promote localized plastic deformation of the matrix material surrounding them, further contributing to energy absorption and increased toughness. For instance, core-shell rubber (CSR) nanoparticles have demonstrated considerable success in toughening brittle epoxy resins. researchgate.net These particles, typically with diameters between 100-200 nm, consist of a rubbery core and a glassy shell, and their incorporation can significantly increase the fracture toughness of the epoxy matrix. researchgate.net

The dispersion of nanoparticles within the epoxy matrix is a critical factor governing the performance of the resulting composite. Agglomeration of nanoparticles can act as stress concentration points, potentially leading to premature failure. Surface modification of the nanoparticles is often employed to improve their compatibility with the epoxy resin and achieve a more uniform dispersion.

Interactive Table: Impact of Nanoparticle Reinforcement on Epoxy Composites

| Nanofiller Type | Property Enhancement | Governing Mechanism(s) |

|---|---|---|

| Nano-silica | Increased stiffness, fracture toughness, and wear resistance researchgate.net | Crack pinning, particle-matrix interaction researchgate.net |

| Alumina | Improved mechanical properties and thermal stability researchgate.net | Good wettability with epoxy, high stiffness researchgate.net |

| Graphene Nanoplatelets | Enhanced mechanical strength and modulus researchgate.net | High intrinsic strength and aspect ratio researchgate.net |

Analysis of Cure Kinetics and Vitrification in Application-Specific Systems

The curing process of this compound-based systems is a critical determinant of the final properties of the polymer. Understanding the cure kinetics and the phenomenon of vitrification is essential for optimizing processing cycles and ensuring the desired performance in specific applications. Differential scanning calorimetry (DSC) is a widely used technique to study the cure behavior of epoxy resins, allowing for the determination of the heat of reaction, the degree of cure, and the glass transition temperature (Tg). researchgate.net

The cure kinetics of epoxy resins can often be described by autocatalytic reaction models, where the reaction is catalyzed by the hydroxyl groups generated during the epoxide ring-opening reaction. researchgate.net However, as the curing reaction progresses, the viscosity of the system increases, and eventually, the material may undergo vitrification. Vitrification occurs when the glass transition temperature of the curing system rises to the isothermal cure temperature, leading to a significant decrease in the reaction rate as the system transitions from a rubbery to a glassy state. researchgate.net This transition is diffusion-controlled and can prevent the system from reaching full chemical conversion. researchgate.net

For many advanced composite manufacturing processes, such as resin transfer molding, curing occurs at temperatures significantly below the ultimate glass transition temperature of the fully cured resin. researchgate.net In such cases, premature vitrification is a key consideration that must be accounted for in kinetic models to accurately predict the evolution of the degree of cure. researchgate.net Isothermal DSC measurements are crucial for developing accurate cure models, particularly for systems that vitrify, as they provide direct insight into the reaction behavior under processing-relevant conditions. researchgate.net

Kinetic models, such as the Kamal-Malkin and Grindling models, can be fitted to DSC data to describe the cure rate as a function of temperature and the degree of cure. researchgate.net The Grindling model, in particular, is capable of accounting for the effects of vitrification. researchgate.net By accurately modeling the cure kinetics, it is possible to optimize cure cycles, minimize processing times, and ensure that the final material achieves the desired degree of cure and, consequently, the optimal mechanical and thermal properties. researchgate.net

Future Research Directions and Emerging Innovations

Exploration of Novel Catalytic Systems for Enhanced Polymerization Control

The polymerization of bis(2,3-epoxycyclopentyl) ether, typically proceeding through a cationic ring-opening mechanism, is an area ripe for innovation. tetrawill.com The development of novel catalytic systems is crucial for achieving greater control over the polymerization process, leading to polymers with precisely defined architectures and properties.

Current research often employs photoinitiators, such as aromatic iodonium (B1229267) salts, to trigger the cationic polymerization of cycloaliphatic epoxides upon UV irradiation. tetrawill.com These systems are effective for applications like coatings and 3D printing. However, future exploration is directed towards catalysts that offer enhanced control over molecular weight, polydispersity, and polymer architecture, akin to living polymerization. The synthesis of well-defined block copolymers and other complex topologies could unlock new applications for this monomer.

Organometallic catalysts, for example, are a promising avenue for achieving living or controlled polymerization of epoxides. Research into catalysts that can operate under milder conditions, exhibit higher selectivity, and are more tolerant to impurities would be highly beneficial. The development of such systems would enable the creation of materials with superior mechanical and thermal properties.

Furthermore, the use of sensitizers in photopolymerization is an active area of research. Compounds like camphorquinone (B77051) can be used to extend the sensitivity of iodonium salt photoinitiators into the visible light spectrum, which is advantageous for applications where UV light may be detrimental. ontosight.ai Future work could focus on developing more efficient and versatile sensitizer (B1316253) systems for the polymerization of this compound.

A comparative look at different photoinitiator systems highlights the ongoing search for more efficient polymerization triggers.

| Initiator Type | Activating Light | Key Advantages | Research Focus |

| Aryliodonium Salts | UV | High efficiency for cationic polymerization | Development of new salts with tailored properties |

| Acylphosphine Oxides | UV/Visible | Can initiate both radical and cationic polymerization | Exploration of novel derivatives |

| Thioxanthones (Type II) | UV | Act as photosensitizers with co-initiators | Improving efficiency and reducing side reactions |

| Camphorquinone | Visible | Enables polymerization with visible light | Development of new visible light photoinitiating systems |

Development of Bio-based and Sustainable Derivatizations of this compound

In an era of increasing environmental awareness, the development of sustainable polymers is paramount. While this compound is a synthetic monomer, future research can focus on creating bio-based and sustainable derivatives. nih.gov This can be approached in two main ways: sourcing the precursor chemicals from renewable resources or modifying the existing monomer with bio-based molecules.

For instance, research into the synthesis of cyclopentene (B43876), a precursor to the epoxycyclopentyl group, from renewable feedstocks could significantly improve the sustainability profile of this monomer. Additionally, reacting this compound with bio-based compounds such as fatty acids, sugars, or lignin-derived phenols could lead to novel hybrid polymers with unique properties. These derivatizations could introduce functionalities like biodegradability, enhanced flexibility, or improved flame retardancy. ncsu.edu

The broader field of bio-based epoxy resins provides a roadmap for this research direction. For example, glycerol (B35011) diglycidyl ether (GDE), derived from the biodiesel byproduct glycerol, is used to create fully bio-based epoxy resins. ncsu.edu Similar strategies could be adapted for this compound.

| Bio-based Epoxy Precursor | Source | Potential Advantage for Derivatization |

| Glycerol | Biodiesel byproduct | Introduces hydrophilicity and potential for biodegradability |

| Lignin | Paper industry byproduct | Imparts rigidity and thermal stability |

| Itaconic Acid | Fermentation of carbohydrates | Can be used to create bio-based hardeners |

| Vanillin | Lignin | Aromatic structure can enhance thermal properties |

Application in Responsive and Smart Materials

The rigid cycloaliphatic structure of this compound-based polymers provides a stable matrix for the incorporation of stimuli-responsive moieties. This opens up possibilities for the creation of smart materials that can change their properties in response to external triggers such as temperature, light, pH, or chemical analytes.

One approach involves embedding functional molecules, such as chromogenic or fluorescent dyes, within the cross-linked epoxy network. nih.gov These molecules can undergo a change in their optical properties when the polymer matrix experiences a change, for instance, a temperature-induced phase transition or swelling due to the absorption of a solvent. nih.gov This could be harnessed for developing sensors or indicators.

Future research could also focus on synthesizing copolymers of this compound with monomers that are inherently responsive. For example, incorporating soft, flexible polymer chains could lead to shape-memory polymers. These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon the application of a stimulus like heat.

Advanced Manufacturing Techniques Utilizing this compound Based Polymers

The low viscosity and rapid cationic curing of cycloaliphatic epoxy resins make them well-suited for advanced manufacturing techniques like 3D printing, specifically stereolithography (SLA) and digital light processing (DLP). tetrawill.comtetrawill.comphlextek.com These technologies allow for the fabrication of complex, three-dimensional objects with high precision.

Future research in this area will likely focus on optimizing formulations based on this compound for specific 3D printing applications. This includes tailoring the rheological properties of the resin, the curing kinetics, and the mechanical properties of the final printed object. For example, the incorporation of toughening agents or flexible cycloaliphatic epoxies can improve the impact resistance of 3D printed parts. tetrawill.com

The development of multi-material 3D printing with this compound-based resins is another exciting frontier. mdpi.com This would enable the creation of objects with functionally graded materials, where the properties vary throughout the object. For instance, a single component could have both rigid and flexible sections.

| 3D Printing Technology | Principle | Relevance for this compound |

| Stereolithography (SLA) | A UV laser selectively cures a liquid photopolymer resin layer by layer. | Low viscosity and fast cationic photopolymerization are advantageous. |

| Digital Light Processing (DLP) | A digital light projector is used to cure an entire layer of resin at once. | Similar advantages to SLA, with potential for faster build times. |

| Multi-Material Printing | Multiple resins with different properties are used to print a single object. | Enables the creation of functionally graded materials. |

Multiscale Modeling and Predictive Design for Advanced Materials Performance

Computational modeling and simulation are becoming increasingly important tools in materials science for accelerating the design and development of new materials. Multiscale modeling, which combines different simulation techniques to study a material at various length and time scales, can provide valuable insights into the structure-property relationships of this compound-based polymers.

At the atomistic level, molecular dynamics simulations can be used to study the polymerization process, including the reaction mechanisms of different catalytic systems and the formation of the cross-linked network. This can help in understanding how the monomer structure and curing conditions influence the final polymer architecture.

At the mesoscale, coarse-grained models can be used to predict the morphology and phase behavior of polymer blends and composites containing this compound. This is particularly relevant for designing materials with specific mechanical or barrier properties.

Finally, at the continuum level, finite element analysis can be employed to predict the mechanical performance of components made from these materials under various loading conditions. mdpi.com This predictive capability can significantly reduce the need for extensive experimental testing and accelerate the optimization of material properties for specific applications. The use of artificial intelligence and machine learning can further enhance these predictive models by identifying complex relationships between material composition, processing parameters, and final properties. easychair.orgeasychair.org

Q & A

Q. What are the validated synthetic routes for Bis(2,3-epoxycyclopentyl) ether, and how can reaction conditions be optimized?

The compound is typically synthesized via epoxidation of cyclopentene derivatives using peracids (e.g., peracetic acid). Key parameters include temperature control (5–25°C to prevent ring-opening side reactions) and stoichiometric ratios of oxidizing agents. Factorial design experiments (e.g., varying time, temperature, and catalyst concentration) are recommended to optimize yield and purity . Post-synthesis purification via fractional distillation or silica gel chromatography is critical due to potential byproducts like diols or oligomers .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- NMR : Distinctive signals include cyclopentyl proton resonances at δ 1.5–2.5 ppm (multiplet) and epoxy methine protons at δ 3.0–3.5 ppm.

- FT-IR : Epoxide ring vibration at ~850 cm⁻¹ and ether C-O stretching at ~1100 cm⁻¹.

- MS : Molecular ion peak at m/z 194 (C₁₀H₁₄O₃) with fragmentation patterns indicating epoxy ring cleavage .

Q. What are the primary acute toxicity concerns, and which in vitro assays are suitable for preliminary screening?

Acute exposure risks include skin/eye irritation and respiratory sensitization. Use in vitro assays such as:

- Ames test (mutagenicity): Positive results in Salmonella strains TA98/TA100 indicate frameshift/base-pair mutagenesis .

- HET-CAM assay (irritation): Chorioallantoic membrane vascular damage correlates with Draize test outcomes .

Advanced Research Questions

Q. How can conflicting carcinogenicity data (e.g., limited animal evidence vs. no human data) be resolved methodologically?

Address discrepancies through:

- Dose-response studies : Compare tumor incidence in mice at varying doses (e.g., 50–500 mg/kg, dermal application) with controls .

- Mechanistic toxicology : Investigate DNA adduct formation via ³²P-postlabeling or COMET assays to assess genotoxicity pathways .

- Cross-species extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences between rodents and humans .

Q. What experimental designs are effective for studying its role in epoxy resin composites?

- Composite formulation : Blend with cycloaliphatic amines (e.g., methylhexahydrophthalic anhydride) at 1:1 stoichiometry. Cure at 120–150°C for 2–4 hours .

- Performance testing : Measure glass transition temperature (DSC), tensile strength (ASTM D638), and hydrolytic stability (72h, 85°C/85% RH) .

- Failure analysis : Use SEM/EDS to identify interfacial debonding or epoxy ring hydrolysis in degraded samples .

Q. How can computational tools address gaps in mutagenicity data?

- QSAR models : Predict electrophilic reactivity using epoxide ring strain energy and electron-deficient sites (e.g., EPI Suite™).

- Molecular docking : Simulate interactions with DNA polymerase or repair enzymes (e.g., Topo-II) to identify binding motifs .

- Meta-analysis : Aggregate existing mutagenicity datasets (e.g., IARC, NTP) to identify trends in sister chromatid exchange (SCE) frequency .

Data Contradiction Analysis

Q. Why do carcinogenicity findings vary between mouse strains, and how should this inform risk assessment?

Strain-specific differences in metabolic enzymes (e.g., CYP2E1 activity) and tumor suppressor gene expression (e.g., p53) may explain variable lung/skin tumor incidence. Mitigate bias by:

- Using transgenic models (e.g., p53 +/- mice) to enhance sensitivity.

- Conducting histopathological peer review (blinded, ≥3 pathologists) .

Methodological Resources

- Factorial Design : Optimize synthesis/resin formulation using Taguchi or Box-Behnken designs .

- Toxicogenomics : Apply RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE) in exposed cell lines .

- Data Integrity : Use ELNs (Electronic Lab Notebooks) with blockchain timestamping for reproducible workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.